N-cyclohexyloctadeca-9,12-dienamide
Description
N-Substituted octadeca-9,12-dienamides are a class of fatty acid amides derived from linoleic acid (octadeca-9,12-dienoic acid). These compounds feature a central 18-carbon chain with conjugated double bonds at positions 9 and 12, coupled with a variable amine-derived substituent at the terminal amide group. Their biological activities, including enzyme inhibition, antifungal properties, and modulation of endocannabinoid systems, are highly dependent on the substituent's chemical structure .
These analogs serve as a basis for understanding structure-activity relationships (SAR) within this class.
Properties
Molecular Formula |
C24H43NO |
|---|---|
Molecular Weight |
361.6 g/mol |
IUPAC Name |
N-cyclohexyloctadeca-9,12-dienamide |
InChI |
InChI=1S/C24H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23/h6-7,9-10,23H,2-5,8,11-22H2,1H3,(H,25,26) |
InChI Key |
OFSPDNIHQQKLPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NC1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Clinolamide is synthesized through the condensation reaction between linoleic acid and cyclohexylamine. The reaction typically involves heating the reactants in the presence of a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of clinolamide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Clinolamide undergoes various chemical reactions, including:
Oxidation: Clinolamide can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert clinolamide into its reduced forms.
Substitution: Substitution reactions can occur at the amide nitrogen or the double bonds in the fatty acid chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents and other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives .
Scientific Research Applications
Clinolamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases.
Industry: Used in the formulation of various industrial products, including lubricants and surfactants.
Mechanism of Action
The mechanism of action of clinolamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory processes. The exact molecular targets and pathways are still under investigation, but it is known to influence the production of inflammatory mediators .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key N-Substituted Octadeca-9,12-dienamides and Their Properties
*Moctamide’s substituent: (1S)-2-(4-methylphenyl)-1-phenylethyl.
Key Observations:
- UCM119 : The 3-furanylmethyl group confers moderate inhibitory activity against cellular uptake mechanisms in prostate cancer (PC-3) cells, likely due to interactions with membrane transporters .
- MCH1 : The benzyl substituent enhances FAAH inhibition, increasing anandamide (AEA) levels, which may alleviate depressive-like behaviors in preclinical models .
- Hydroxyethyl Derivative : Polar 2-hydroxyethyl group improves antifungal efficacy by facilitating membrane penetration in fungal cells .
- 3-Methoxybenzyl : Methoxy group enhances metabolic stability, making it suitable for long-term studies in metabolic disorders .
Structure-Activity Relationships (SAR)
- Hydrophobic Substituents (e.g., benzyl, phenethyl): Enhance binding to lipid-rich enzyme active sites (e.g., FAAH) but may reduce solubility .
- Polar Substituents (e.g., hydroxyethyl): Improve aqueous solubility and antifungal penetration but may reduce membrane affinity .
- Aromatic vs. Aliphatic : Aromatic groups (e.g., benzyl) favor π-π interactions in enzyme inhibition, while aliphatic chains (e.g., cyclohexyl) may alter pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
